molecular formula C17H15N5O3S B4197770 (4-Acetamidophenyl) 2-(1-phenyltetrazol-5-yl)sulfanylacetate

(4-Acetamidophenyl) 2-(1-phenyltetrazol-5-yl)sulfanylacetate

Cat. No.: B4197770
M. Wt: 369.4 g/mol
InChI Key: KXNYPXLEFHODMM-UHFFFAOYSA-N
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Description

(4-Acetamidophenyl) 2-(1-phenyltetrazol-5-yl)sulfanylacetate is a complex organic compound that features both an acetylamino group and a tetrazole ring. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Acetamidophenyl) 2-(1-phenyltetrazol-5-yl)sulfanylacetate typically involves multiple steps. One common method starts with the preparation of 4-(acetylamino)phenyl acetate, which is then reacted with 1-phenyl-1H-tetrazole-5-thiol under specific conditions to form the final product. The reaction conditions often include the use of solvents like ethanol or acetonitrile and may require catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents and catalysts would be optimized for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(4-Acetamidophenyl) 2-(1-phenyltetrazol-5-yl)sulfanylacetate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

(4-Acetamidophenyl) 2-(1-phenyltetrazol-5-yl)sulfanylacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Acetamidophenyl) 2-(1-phenyltetrazol-5-yl)sulfanylacetate involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-1H-tetrazole-5-thiol: Shares the tetrazole ring and thiol group.

    4-(acetylamino)phenyl acetate: Contains the acetylamino group but lacks the tetrazole ring.

Uniqueness

What sets (4-Acetamidophenyl) 2-(1-phenyltetrazol-5-yl)sulfanylacetate apart is the combination of the acetylamino group and the tetrazole ring. This unique structure allows it to participate in a broader range of chemical reactions and enhances its potential for various applications in scientific research and industry .

Properties

IUPAC Name

(4-acetamidophenyl) 2-(1-phenyltetrazol-5-yl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O3S/c1-12(23)18-13-7-9-15(10-8-13)25-16(24)11-26-17-19-20-21-22(17)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNYPXLEFHODMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC(=O)CSC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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